![molecular formula C12H19NO2 B2836681 Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate CAS No. 2044714-05-6](/img/structure/B2836681.png)
Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate
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Description
Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is characterized by a cyclobutane core with a cyano group and a tert-butyl carboxylate group attached . The exact conformation of the molecule could be influenced by various factors, including the steric hindrance of the tert-butyl group .Physical And Chemical Properties Analysis
Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate has a molecular weight of 209.28 . Unfortunately, other physical and chemical properties such as boiling point and solubility are not available from the current information .Scientific Research Applications
Synthesis and Chemical Transformations
Intermediate in Synthesis : It acts as an intermediate in the synthesis of various organic compounds. For example, tert-Butyl acetothioacetate is used in synthesizing 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, where tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate may serve a similar purpose (Fox & Ley, 2003).
Continuous Photo Flow Chemistry : This compound is used in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivatives, important for preparing biologically active compounds (Yamashita, Nishikawa, & Kawamoto, 2019).
Polymerization and Material Science
Anionic Polymerization : It plays a role in anionic polymerization processes, such as in the synthesis of polymers from methyl methacrylate using a carbanion pump system (Sheikh, Tharanikkarasu, Imae, & Kawakami, 2001).
Oligomerization : The compound is involved in the structural analysis of oligomers formed in polymerization processes, indicating its utility in understanding and developing new polymeric materials (Kawauchi, Nakamura, Kitayama, Padías, & Hall, 2005).
Catalysis and Organic Reactions
C-C/C-H Activation : It is used in the enantioselective synthesis of indanols via a rhodium-catalyzed C-C/C-H activation sequence, showcasing its role in catalytic processes (Seiser, Roth, & Cramer, 2009).
Acetylation Mechanism Study : The compound is also useful in studying the acetylation mechanisms of alcohols, contributing to a deeper understanding of chemical reaction pathways (Xu, Held, Kempf, Mayr, Steglich, & Zipse, 2005).
C3-Alkoxycarbonylation : In addition, it has been used in metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, an eco-friendly approach to synthesizing bioactive compounds (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).
Lewis Acid-Assisted Polymerization : It is integral in the Lewis acid-assisted anionic polymerization of methyl cyclobutene-1-carboxylate, further showcasing its utility in advanced polymer synthesis (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).
properties
IUPAC Name |
tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(2,3)15-9(14)12(8-13)6-11(4,5)7-12/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDIVGWKDBETON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C#N)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate |
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